
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide, also known as IMPC or Isopropylmethylpyrazolylcarboxamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been found to have potential applications in various fields of research.
Mecanismo De Acción
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide works by modulating the activity of certain ion channels in the brain. Specifically, it has been found to selectively enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. This leads to a reduction in the excitability of neurons, which can have a calming effect on the brain.
Efectos Bioquímicos Y Fisiológicos
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that it can reduce anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have analgesic properties and can reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its specificity for GABA-A receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other receptors in the brain. Additionally, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of new drugs for the treatment of neurological disorders based on the activity of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide. Another area of research is the investigation of the biochemical and physiological effects of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in humans. Additionally, there is a need for further research on the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential interactions with other drugs. Finally, there is a need for the development of new methods for synthesizing and administering 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide in lab experiments.
In conclusion, 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields of research, particularly in the field of neuroscience. Its specificity for GABA-A receptors makes it a useful tool for researchers studying the activity of these receptors in the brain. Further research is needed to fully understand the mechanism of action of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide and its potential applications in the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide is in the field of neuroscience. Studies have shown that 5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide can modulate the activity of certain ion channels in the brain, which can lead to the development of new drugs for the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
Número CAS |
113630-76-5 |
|---|---|
Nombre del producto |
5-Isopropyl-3-methyl-1H-pyrazole-1-carboxamide |
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-ylpyrazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-5(2)7-4-6(3)10-11(7)8(9)12/h4-5H,1-3H3,(H2,9,12) |
Clave InChI |
TVSYFZTYBHWLDB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C(C)C)C(=O)N |
SMILES canónico |
CC1=NN(C(=C1)C(C)C)C(=O)N |
Sinónimos |
1H-Pyrazole-1-carboxamide,3-methyl-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



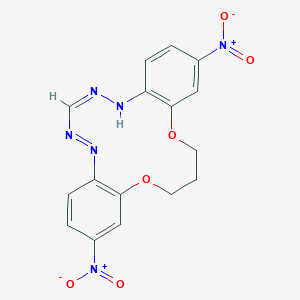
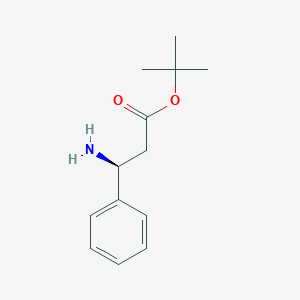
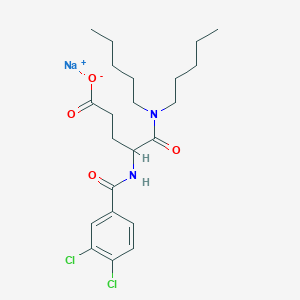
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
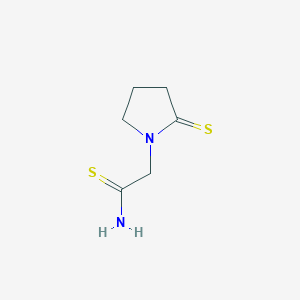
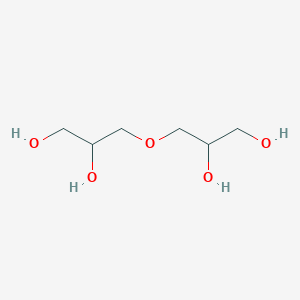
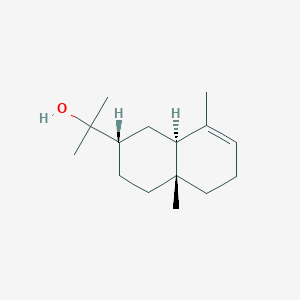
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
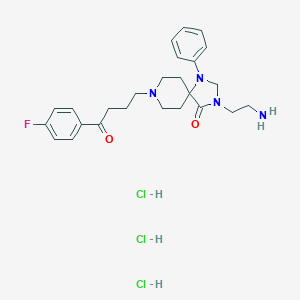
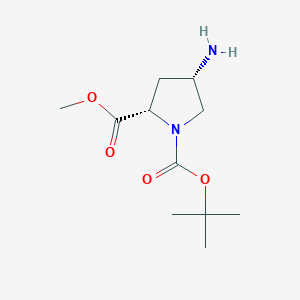
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)